1-Ethynylcyclohexyl methyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-ethynylcyclohexyl) methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-10(13-9(11)12-2)7-5-4-6-8-10/h1H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKYMIANLXOGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1(CCCCC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544079 | |
| Record name | 1-Ethynylcyclohexyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-43-2 | |
| Record name | 1-Ethynylcyclohexyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethynylcyclohexyl Methyl Carbonate
Direct Synthetic Routes to 1-Ethynylcyclohexyl Methyl Carbonate
Direct synthetic routes to this compound primarily involve the reaction of the precursor, 1-ethynylcyclohexanol, with a suitable carbonylating agent. These methods introduce the methyl carbonate moiety in a single key step.
Strategies Involving Carbonylation of 1-Ethynylcyclohexanol Precursors
The direct carbonylation of alcohols presents a potential route to carbonates. While the direct carbonylation of 1-ethynylcyclohexanol to its corresponding methyl carbonate is not extensively documented, analogous reactions with other alcohols provide insight into possible synthetic pathways. Oxidative carbonylation, for instance, has been employed for the synthesis of asymmetrical dialkyl carbonates from two different alcohols. This process typically involves a catalyst system, such as CuCl coordinated with organic N-donor ligands like 1,10-phenanthroline (B135089) (phen) and N-methylimidazole (NMI), in the presence of carbon monoxide and an oxidant.
Another approach involves the use of palladium catalysts. Palladium-catalyzed carbonylation reactions are versatile methods for introducing a carbonyl group into a molecule. However, the outcome of such reactions with propargylic alcohols like 1-ethynylcyclohexanol can be highly dependent on the specific catalyst, ligands, and reaction conditions, sometimes leading to cyclization or other transformations rather than the simple formation of a linear carbonate.
Utilization of Chloroformates in Carbonate Formation
A more traditional and widely used method for the synthesis of carbonates from alcohols is the reaction with a chloroformate. In the case of this compound, the reaction would involve 1-ethynylcyclohexanol and methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a commonly used base and can also serve as the solvent for this transformation.
The general reaction proceeds via the nucleophilic attack of the hydroxyl group of 1-ethynylcyclohexanol on the electrophilic carbonyl carbon of methyl chloroformate. The presence of a base facilitates the deprotonation of the alcohol, increasing its nucleophilicity. For hindered tertiary alcohols, such as 1-ethynylcyclohexanol, specialized reagents have been developed to improve yields. For example, the methyl carbonate of 1-hydroxybenzotriazole (B26582) (HOBt) has been reported as a superior reagent for the conversion of sterically hindered alcohols to their corresponding methyl carbonates compared to methyl chloroformate.
| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Typical Conditions |
| 1-Ethynylcyclohexanol | Methyl Chloroformate | Pyridine | This compound | Anhydrous conditions, often at reduced temperatures to control reactivity. |
| 1-Ethynylcyclohexanol | Methyl carbonate of HOBt | - | This compound | Milder conditions, suitable for sensitive substrates. |
Indirect and Analogous Synthesis Approaches for Ethynylcyclohexyl Carbonates
Indirect methods for the synthesis of this compound involve the transformation of other functional groups or the use of analogous reactions that can be adapted for this specific compound.
Transesterification Reactions with Relevant Alcohol and Carbonate Substrates
Transesterification is a widely employed, reversible reaction for the synthesis of carbonates. This method involves the exchange of an alkoxy group of a carbonate with an alcohol. For the synthesis of this compound, this would entail the reaction of 1-ethynylcyclohexanol with dimethyl carbonate (DMC). This reaction is typically catalyzed by either an acid or a base.
A variety of catalysts have been investigated for the transesterification of alcohols with DMC, including homogeneous catalysts like sodium methoxide (B1231860) and potassium imidazole, as well as heterogeneous catalysts such as magnesium oxide, hydrotalcites, and zeolites. mdpi.com The choice of catalyst can significantly influence the reaction rate and yield. For tertiary alcohols, the steric hindrance can make the reaction more challenging, often requiring more forcing conditions or more active catalysts. The use of ionic liquids as catalysts in transesterification reactions has also been explored, offering potential advantages in terms of recyclability and milder reaction conditions. beilstein-journals.org
| Alcohol Substrate | Carbonate Substrate | Catalyst Examples | Product | Key Considerations |
| 1-Ethynylcyclohexanol | Dimethyl Carbonate | Sodium methoxide, Potassium imidazole, MgO, Ionic Liquids | This compound | Equilibrium-driven reaction; removal of methanol (B129727) byproduct can drive the reaction to completion. Steric hindrance of the tertiary alcohol may require specific catalysts. |
Exploration of Phosgene-Free Carbonate Synthesis Pathways
The use of phosgene (B1210022) in chemical synthesis is being phased out due to its extreme toxicity. Consequently, there is significant interest in developing phosgene-free routes to carbonates. The transesterification of alcohols with dimethyl carbonate is a prominent example of a phosgene-free method. tno.nlrsc.org DMC itself is produced through phosgene-free processes, such as the oxidative carbonylation of methanol, making the entire lifecycle of the synthesis more environmentally benign. researchgate.net
Other phosgene-free approaches include the reaction of alcohols with carbon dioxide and an alkyl halide in the presence of a base like potassium carbonate. mdpi.com This three-component coupling reaction offers a direct way to synthesize mixed carbonates. Another innovative phosgene-free method involves the in-situ generation of a chloroformate equivalent from chloroform (B151607) and an alcohol under photo-irradiation, which can then react with another alcohol to form a carbonate.
Derivatization from Related Ethynylcyclohexyl Intermediates
The synthesis of this compound could also be envisioned through the derivatization of other 1-ethynylcyclohexyl intermediates. For instance, if 1-ethynylcyclohexyl chloroformate were available, its reaction with methanol in the presence of a base would yield the desired product. This approach, however, would likely involve the use of phosgene or a phosgene equivalent to prepare the chloroformate intermediate.
Alternatively, a related intermediate such as a 1-ethynylcyclohexyl carbamate (B1207046) could potentially be converted to the methyl carbonate, although this would likely involve multiple synthetic steps. The direct conversion of the triple bond in a different 1-ethynylcyclohexyl derivative to a methyl carbonate is not a standard transformation and would require the development of novel synthetic methodologies.
Reaction Pathways and Mechanistic Investigations of 1 Ethynylcyclohexyl Methyl Carbonate
Role as Glycosyl Donor in Catalytic Glycosylation
1-Ethynylcyclohexyl methyl carbonate is a key compound in modern carbohydrate chemistry, where it functions as a glycosyl donor. Glycosyl donors are molecules containing a leaving group at the anomeric center (C1) of a carbohydrate, which can be activated to form a glycosidic bond with a glycosyl acceptor (typically an alcohol). The development of novel glycosyl donors with unique activation mechanisms is crucial for the synthesis of complex oligosaccharides and glycoconjugates.
The 1-ethynylcyclohexyl carbonate moiety serves as an effective anomeric leaving group that can be activated under mild, catalytic conditions, which is advantageous over many traditional glycosylation methods that require stoichiometric and often harsh promoters. nih.gov This system's stability and unique activation mode, centered on the ethynyl (B1212043) group, allow for orthogonal glycosylation strategies, enabling chemists to build complex carbohydrate structures with high precision.
Cationic Gold(I)-Catalyzed Anomeric Activation Mechanisms
Cationic gold(I) complexes are highly effective catalysts for activating the 1-ethynylcyclohexyl carbonate group due to their strong affinity for carbon-carbon triple bonds (alkynophilicity). nih.gov The activation mechanism for these alkynyl carbonate donors is a well-studied process that avoids the harsh acidic conditions of many conventional glycosylation protocols. nih.gov
The catalytic cycle is initiated by the coordination of the cationic gold(I) species to the π-system of the ethynyl group on the donor molecule. This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack. nih.govrsc.org The activation proceeds through the following key steps:
Alkyne Activation: The cationic gold(I) catalyst, often in the form of [L-Au]⁺, coordinates to the terminal alkyne of the 1-ethynylcyclohexyl group. This forms a gold-π complex. rsc.orgnih.gov
Intramolecular Cyclization: The carbonyl oxygen of the carbonate group acts as an internal nucleophile, attacking the now-activated alkyne in a 5-exo-dig cyclization. This step is crucial and forms a highly reactive vinylgold intermediate and a transient dioxolane-type species. nih.gov
Formation of the Oxocarbenium Ion: The intermediate rapidly fragments, leading to the cleavage of the anomeric C-O bond. This generates a reactive glycosyl oxocarbenium ion, which is the key electrophilic species in the glycosylation reaction. rsc.orgresearchgate.net Simultaneously, a stable, neutral gold-containing byproduct is formed from the leaving group.
Glycosidic Bond Formation: The glycosyl acceptor (an alcohol, ROH) attacks the oxocarbenium ion. This step forms the desired glycosidic linkage.
Catalyst Regeneration: The gold-containing byproduct is then protonolyzed, typically by a protic acid co-catalyst, which regenerates the active cationic gold(I) catalyst, allowing the cycle to continue. nih.govrsc.org
This mechanism is summarized in the table below, highlighting the key intermediates and transformations.
| Step | Description | Key Intermediates |
| 1 | Coordination | Gold-π complex |
| 2 | Intramolecular Attack | Vinylgold species |
| 3 | Anomeric Bond Cleavage | Glycosyl oxocarbenium ion |
| 4 | Nucleophilic Attack | Glycoside product |
| 5 | Catalyst Regeneration | Active [L-Au]⁺ catalyst |
Silver-Assisted Catalytic Systems in Glycosidic Linkage Formation
In many gold(I)-catalyzed glycosylation reactions, silver salts are used as essential co-catalysts or activators. nih.gov The most common gold(I) precatalysts, such as (Ph₃P)AuCl, are stable but catalytically inactive. To generate the highly reactive cationic gold(I) species [(Ph₃P)Au]⁺, a halide scavenger is required. Silver salts with non-coordinating anions, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), are ideal for this purpose. nih.govresearchgate.net
The role of the silver salt is primarily to abstract the chloride ligand from the gold(I) precatalyst, forming an insoluble silver chloride (AgCl) precipitate that can be removed from the reaction. This in-situ generation of the cationic gold catalyst is a common and effective strategy. researchgate.net
The process can be represented as: (Ph₃P)AuCl + AgOTf → [(Ph₃P)Au]⁺OTf⁻ + AgCl(s)
Beyond its role as a halide abstractor, some studies suggest a "silver effect," where the presence of silver ions may enhance the catalytic activity of the gold complex, although the primary function remains the generation of the active cationic gold catalyst. researchgate.net The combination of a stable gold precatalyst and a silver salt activator provides a reliable and highly efficient system for the formation of glycosidic linkages using alkynyl carbonate donors. nih.gov
Nucleophilic Reactivity and Electrophilic Sites in Carbonate Functional Group
The methyl carbonate functional group in this compound possesses distinct electrophilic and nucleophilic sites that dictate its reactivity. The concept of the molecule as an "ambident electrophile" is useful for understanding its behavior. core.ac.ukacs.org
Electrophilic Sites: The carbonate group contains two primary electrophilic centers with different reactivity profiles:
Carbonyl Carbon: This sp²-hybridized carbon is highly electron-deficient due to the polarization of the C=O bond and the inductive effect of the two flanking oxygen atoms. It is considered a "hard" electrophilic center according to the Hard and Soft Acids and Bases (HSAB) theory. core.ac.ukunive.it It is susceptible to attack by hard nucleophiles in BAc2-type (bimolecular acyl substitution) reactions.
Methyl Carbon: This sp³-hybridized carbon is also electrophilic but to a lesser extent than the carbonyl carbon. It is considered a "soft" electrophilic center and is susceptible to attack by soft nucleophiles in BAl2-type (bimolecular alkyl substitution) SN2 reactions. acs.org
Nucleophilic Sites: The nucleophilic character of the carbonate group resides in the oxygen atoms:
Carbonyl Oxygen: The lone pairs on the carbonyl oxygen are weakly nucleophilic. However, as seen in the gold-catalyzed activation mechanism (Section 3.1.1), this oxygen can act as an internal nucleophile when the adjacent ethynyl group is activated. nih.gov
Ester Oxygen: The oxygen atoms linking the carbonyl group to the methyl and cyclohexyl moieties also possess lone pairs, making them potential nucleophilic sites, though they are generally less reactive than the carbonyl oxygen in addition reactions.
The interplay of these sites is fundamental to the role of the molecule as a glycosyl donor.
Analysis of Substituent Effects on Reaction Selectivity
The selectivity and efficiency of glycosylation reactions are highly dependent on the electronic properties of substituent (protecting) groups on the carbohydrate backbone of the glycosyl donor. These groups can significantly influence the reactivity of the donor and the stereochemical outcome of the glycosylation.
Glycosyl donors are often classified as "armed" or "disarmed" based on the nature of the protecting group at the C2 position:
Armed Donors: These possess electron-donating protecting groups (e.g., ethers like benzyl (B1604629) ether) at C2. These groups increase the electron density at the anomeric center, destabilizing the oxocarbenium ion intermediate and thus making the donor more reactive. nih.gov
Disarmed Donors: These have electron-withdrawing protecting groups (e.g., esters like acetyl or benzoyl) at C2. These groups decrease the electron density at the anomeric center, stabilizing the ground state of the donor and making it less reactive. nih.gov
This difference in reactivity allows for selective glycosylation reactions. For instance, an armed donor will react preferentially over a disarmed donor under the same catalytic conditions. Furthermore, electron-withdrawing groups at the C4 and C6 positions have been shown to decrease the β-selectivity of glycosylation reactions, while electron-donating groups can enhance it. frontiersin.org The choice of protecting groups is therefore a critical parameter for planning the synthesis of complex oligosaccharides, enabling chemists to control the sequence and stereochemistry of glycosidic bond formation.
Theoretical Frameworks in Explaining Reaction Mechanisms (e.g., HSAB Theory Application)
The Hard and Soft Acids and Bases (HSAB) theory is a valuable qualitative framework for rationalizing the reaction pathways of this compound and its interactions with catalysts and nucleophiles. acs.org
Catalyst-Donor Interaction: Gold(I) and silver(I) are considered soft Lewis acids. The ethynyl group, with its polarizable π-electron system, is a soft Lewis base. According to the HSAB principle, soft acids prefer to interact with soft bases. This explains the strong affinity of the gold(I) catalyst for the alkyne moiety, which is the initiating step of the activation mechanism. nih.govrsc.org
Reactivity of Electrophilic Sites: As discussed in Section 3.2, the carbonate group has both a hard (carbonyl carbon) and a soft (methyl/cyclohexyl carbon) electrophilic center. core.ac.uk The HSAB theory predicts that hard nucleophiles (e.g., an alcohol oxygen) will preferentially attack the hard carbonyl center, while soft nucleophiles (e.g., a thiolate) would favor an attack on the soft alkyl centers. In the context of glycosylation, the glycosyl acceptor (an alcohol) is a hard nucleophile, and its attack occurs at the anomeric carbon of the hard oxocarbenium ion intermediate, consistent with the hard-hard interaction principle.
Ambident Reactivity: The application of HSAB theory helps to explain the selective transformations possible with the carbonate group. By choosing appropriate nucleophiles (hard or soft), different reaction outcomes can be targeted. For example, the reaction of dimethyl carbonate with phenoxides (hard nucleophiles) can lead to attack at the carbonyl group, whereas reaction with thiolates (soft nucleophiles) leads to methylation. core.ac.uk This principle underpins the designed reactivity of the this compound leaving group.
Transformations Involving the Ethynyl Moiety
The ethynyl moiety (C≡CH) is the central functional group responsible for the unique activation of this compound as a glycosyl donor. Its primary transformation in this context is its interaction with a soft electrophile, most notably a gold(I) catalyst.
The key transformation is the electrophilic activation or π-activation of the alkyne. nih.govresearchgate.net When a gold(I) cation approaches the ethynyl group, it forms a π-complex, which significantly lowers the energy barrier for nucleophilic attack on the alkyne carbons. rsc.orguni-heidelberg.de This activation is the linchpin of the entire glycosylation sequence described in Section 3.1.1. The activated alkyne does not undergo a simple addition reaction; instead, it triggers an intramolecular cascade that results in the expulsion of the entire carbonate moiety and the generation of a glycosyl cation.
While terminal alkynes can undergo a variety of other transformations in organic synthesis (e.g., deprotonation to form acetylides, hydration to form methyl ketones, or participation in coupling reactions), these reactions are generally not observed in the context of gold-catalyzed glycosylation. masterorganicchemistry.comquizlet.com The conditions are specifically tailored to favor the intramolecular activation pathway that leads to glycosidic bond formation. Therefore, the most significant transformation of the ethynyl moiety in this specific molecular system is its role as a trigger for the anomeric activation under gold catalysis.
Alkyne Activation in Organometallic Catalysis
The activation of the terminal alkyne in this compound is a key step in its diverse reactivity, particularly in palladium-catalyzed reactions. Propargylic compounds bearing a leaving group, such as a carbonate, are known to react with palladium complexes to form π-propargylpalladium and allenylpalladium complexes, which are pivotal intermediates in various transformations. acs.org
The generally accepted mechanism for the activation of propargylic carbonates by a palladium(0) catalyst involves an initial oxidative addition. In this step, the Pd(0) species inserts into the carbon-oxygen bond of the carbonate. This is followed by a decarboxylation event (loss of CO2), which is often facile, to generate a (π-allenyl)palladium(II) intermediate. This intermediate is in equilibrium with a (σ-propargyl)palladium(II) species. The nature of the ligands on the palladium and the specific reaction conditions can influence the position of this equilibrium and, consequently, the final products.
Once formed, these organopalladium intermediates are highly reactive towards a variety of nucleophiles. The subsequent reaction can proceed via several pathways, including nucleophilic attack on the allenyl or propargyl moiety. The regioselectivity of this attack is a critical aspect of these reactions and can often be controlled by the choice of ligands on the palladium catalyst. For instance, different phosphine (B1218219) ligands can direct the nucleophile to attack either the central carbon of the allene (B1206475) system or the terminal carbon of the propargyl system.
While specific studies on this compound are limited, the reactivity of analogous tertiary propargylic carbonates provides a strong basis for understanding its behavior. For example, in the presence of a palladium catalyst, these substrates can react with various carbon and heteroatom nucleophiles to generate a wide array of products.
Below is a representative table illustrating the palladium-catalyzed reactions of tertiary propargylic carbonates with different nucleophiles, which exemplifies the potential transformations of this compound.
| Catalyst | Ligand | Nucleophile | Product Type | Reference |
| Pd(OAc)2 | PPh3 | Malonate | Allenyl or Propargyl substituted malonate | acs.org |
| Pd2(dba)3 | dppe | Phenol | Allenyl ether | nih.gov |
| Pd(OAc)2 | dppp | Amine | Propargylamine | acs.org |
| Pd(0) | (S)-BINAP | Phenol | Chiral cyclic carbonate | acs.org |
This table presents data for analogous tertiary propargylic carbonates to illustrate the reactivity of this compound.
Stereochemical Outcomes in Acetylenic Transformations
The stereochemistry of reactions involving propargylic systems is a subject of significant interest, as it allows for the construction of chiral molecules with high levels of control. In the context of this compound, which is a prochiral molecule, the stereochemical outcome of its reactions is of paramount importance.
Organometallic-catalyzed reactions of chiral, non-racemic propargylic carbonates have been shown to proceed with a high degree of stereospecificity. nih.gov This suggests that the stereochemical information in the starting material can be effectively transferred to the product. For instance, palladium-catalyzed reactions of enantiomerically enriched propargylic carbonates with phenols have been shown to produce chiral cyclic carbonates in a highly enantiospecific manner, supporting the involvement of a π-propargylpalladium intermediate. nih.gov The stereoselectivity (E/Z) of the resulting exocyclic double bond in the cyclic carbonate products can often be controlled by the choice of phosphine ligand. nih.gov
Furthermore, the development of asymmetric catalytic systems allows for the enantioselective transformation of racemic or prochiral propargylic substrates. For example, photoredox/cobalt-catalyzed propargyl additions to aldehydes using racemic propargyl carbonates have been shown to produce homopropargyl alcohols with high diastereo- and enantioselectivity. nih.gov This stereoconvergent process proceeds via the formation of propargyl radicals, with the chiral cobalt catalyst effectively controlling the stereochemistry of the final product. nih.gov
The following table summarizes representative stereoselective reactions of propargylic carbonates, highlighting the potential for stereocontrol in reactions of this compound.
| Catalyst System | Chiral Ligand | Reactant | Product | Stereochemical Outcome | Reference |
| Pd(0) | (S)-BINAP | Phenol | Chiral cyclic carbonate | High enantiospecificity | nih.govacs.org |
| Photoredox/Co | Chiral ligand | Aldehyde | Homopropargyl alcohol | High diastereo- and enantioselectivity | nih.gov |
This table is based on data from analogous propargylic carbonates to illustrate potential stereochemical outcomes for this compound.
Applications in Organic Synthesis and Complex Molecule Construction
Glycoconjugate Synthesis and Oligosaccharide Assembly
The assembly of oligosaccharides and glycoconjugates is a challenging yet crucial area of synthetic chemistry, with significant implications for biology and medicine. The stereoselective formation of glycosidic bonds is a key step in these syntheses.
Recent research has highlighted the use of glycosyl donors bearing an ethynylcyclohexyl carbonate leaving group at the anomeric center for the stereoselective synthesis of glycosidic bonds. These donors have been shown to be effective in glycosylation reactions, which are fundamental to the synthesis of oligosaccharides and glycoconjugates. The activation of these donors, for instance by I2/TMSOTf, proceeds through a plausible mechanism that facilitates the formation of the glycosidic linkage.
The stereochemical outcome of the glycosylation is a critical aspect, and the choice of the glycosyl donor is pivotal in controlling this. The development of novel anomeric leaving groups, such as the ethynylcyclohexyl carbonate, is an active area of research aimed at achieving high efficiency and stereoselectivity under mild conditions.
The methodologies employing ethynylcyclohexyl carbonate donors have been successfully applied to the synthesis of biologically relevant carbohydrate structures. For example, these donors have been utilized in the synthesis of a pentacosafuranoside of Mycobacterium tuberculosis and a semi-conserved hyper-branched core tetrasaccharide motif from chloroviruses. Furthermore, this approach has been instrumental in the synthesis of a glycolipid library reminiscent of the mycobacterial cell wall motif A. Such synthetic endeavors are crucial for studying the biological roles of these complex carbohydrates and for the development of potential vaccine candidates. The ability to construct these intricate molecules opens avenues for investigating their biophysical activities and their roles in pathological processes.
Role as a Versatile Intermediate in Chemical Transformations
While the primary documented application of the 1-ethynylcyclohexyl carbonate moiety is in glycosylation chemistry, the inherent reactivity of its constituent functional groups suggests a broader potential as a versatile intermediate in organic synthesis.
The methyl carbonate group is a valuable functional moiety in organic synthesis. While compounds like sodium methyl carbonate have been explored as effective C1 synthons for the synthesis of carboxylic acids and ketones, the specific utility of 1-Ethynylcyclohexyl methyl carbonate for introducing the methyl carbonate functionality onto other organic scaffolds is not extensively documented in the current scientific literature. In principle, the 1-ethynylcyclohexyl group could act as a leaving group under certain reaction conditions, thereby transferring the methyl carbonate moiety to a nucleophile. However, specific examples and the efficiency of such a transformation involving this compound are yet to be thoroughly investigated and reported.
The terminal alkyne present in this compound offers a reactive handle for a variety of chemical transformations. Terminal alkynes are known to participate in a range of reactions, including Sonogashira coupling, "click" chemistry (such as copper-catalyzed azide-alkyne cycloaddition), and various metal-catalyzed additions. These reactions would allow for the derivatization of the molecule and the introduction of diverse structural motifs. For instance, Sonogashira coupling could be employed to append aryl or vinyl groups, while click chemistry would enable the facile conjugation to other molecules bearing an azide (B81097) functionality. Despite this potential, the scientific literature to date has not extensively reported on the specific derivatization of this compound through these pathways.
Potential in Polymer Chemistry and Material Science Precursors
The bifunctionality of this compound, possessing both a polymerizable alkyne group and a carbonate moiety, suggests its potential as a monomer or precursor in polymer chemistry and material science.
Functionalized cyclic carbonates are valuable monomers for the synthesis of innovative polycarbonates and polyurethanes. The ring-opening polymerization of such monomers can lead to polymers with tailored properties for a variety of applications. Furthermore, the presence of an alkyne functionality in a polymer backbone or as a pendant group allows for post-polymerization modification via reactions such as thiol-yne coupling or cycloadditions. This can be utilized to introduce further functionality or to cross-link the polymer chains, thereby tuning the material's properties.
Theoretical and Computational Chemistry Studies on 1 Ethynylcyclohexyl Methyl Carbonate
Quantum Chemical Calculations for Molecular Structure and Conformation
Electronic Structure Theory Applications (e.g., DFT, Ab Initio Methods)
The application of electronic structure theories to 1-Ethynylcyclohexyl methyl carbonate would be invaluable for understanding its fundamental properties. DFT, with various functionals such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), could provide a detailed picture of its electron distribution and molecular orbitals. Such studies are foundational for any further computational analysis.
Conformational Analysis of the Cyclohexyl Ring and Ethynyl (B1212043) Group
The conformational landscape of the cyclohexyl ring in this compound is expected to be complex. The chair conformation is typically the most stable for cyclohexyl rings, but the presence of the bulky ethynyl and methyl carbonate substituents on the same carbon atom could introduce significant steric strain, potentially leading to other stable or low-energy conformations like a twist-boat. A comprehensive conformational analysis would involve scanning the potential energy surface to identify all local minima and the transition states connecting them. The orientation of the ethynyl group relative to the cyclohexyl ring would also be a critical aspect of this analysis.
Computational Modeling of Reaction Mechanisms and Transition States
Prediction of Reaction Selectivity and Pathway Analysis
When a reaction can proceed through multiple pathways, computational analysis can predict the most likely outcome. For this compound, this could involve predicting the regioselectivity or stereoselectivity of its reactions. By comparing the energy barriers of competing pathways, researchers can gain insight into the factors that control the reaction's selectivity.
Advanced Simulation Techniques for Chemical Dynamics
Beyond static quantum chemical calculations, advanced simulation techniques like ab initio molecular dynamics (AIMD) could provide insights into the real-time behavior of this compound. These simulations could model the molecule's vibrational modes and its interactions with solvent molecules, offering a more complete picture of its behavior in a chemical system.
Molecular Dynamics Simulations to Understand Solvent Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. Applying MD simulations to this compound would elucidate the crucial role of the solvent in its conformational stability, solvation, and potential reaction pathways. The interaction between a solute and solvent can significantly alter the solute's properties and reactivity.
In a typical MD study, the compound would be placed in a simulation box filled with a chosen solvent, and the system's trajectory would be calculated over nanoseconds. mdpi.com Key analyses would include:
Solvation Shell Structure: The arrangement of solvent molecules around the solute is critical. By calculating the Radial Distribution Function (RDF) for different atoms of the compound with solvent molecules, one can understand the specific interactions. For example, polar solvents like dimethyl sulfoxide (B87167) (DMSO) would be expected to strongly interact with the carbonate group, while non-polar solvents like cyclohexane (B81311) would show weaker, more dispersed interactions. rsc.org
Conformational Dynamics: The cyclohexane ring is known for its chair-boat conformational interchange. nih.gov MD simulations can reveal how different solvents affect the energy barrier of this ring-flipping motion and stabilize specific conformers (axial vs. equatorial orientation of the ethynyl group). nih.gov This is crucial as the compound's conformation can dictate its reactivity.
Solvent Accessible Surface Area (SASA): This metric quantifies the part of the molecule accessible to the solvent. rsc.org Changes in SASA across different solvents can indicate how the solvent environment might shield or expose reactive sites like the ethynyl triple bond.
The findings from such simulations would be invaluable for predicting the compound's behavior in various reaction media, aiding in the selection of appropriate solvents to optimize chemical synthesis or other applications.
Table 1: Illustrative Parameters for a Hypothetical MD Simulation of this compound This table is a representative example of parameters that would be used in such a study, based on common practices in the field.
| Parameter | Solvent System 1 | Solvent System 2 | Solvent System 3 |
|---|---|---|---|
| Solvent | Water (Polar, Protic) | DMSO (Polar, Aprotic) | Cyclohexane (Non-polar) |
| Force Field | GAFF / AMBER | GAFF / AMBER | GAFF / AMBER |
| Simulation Time | 100 ns | 100 ns | 100 ns |
| Temperature | 298 K | 298 K | 298 K |
| Key Metric Analyzed | Hydrogen Bonding with Carbonate | Solvation of Ethynyl Group | Cyclohexane Ring Conformation |
| Expected Outcome | Strong solvation of the carbonate group, potentially shielding it. | Moderate interaction, stabilizing polar transition states. | Minimal specific interactions, baseline conformational dynamics observed. |
Application of Machine Learning in Predicting Reactivity
Machine learning (ML) is revolutionizing chemistry by enabling the rapid prediction of molecular properties and reaction outcomes without the need for expensive and time-consuming quantum mechanical calculations or experiments. rsc.orgrsc.org For this compound, ML models could be trained to predict its reactivity in various chemical transformations.
The general workflow involves:
Data Curation: A large dataset of known reactions involving similar functional groups (alkynes, carbonates, cyclohexyl derivatives) is assembled from chemical literature and databases. researchgate.net
Molecular Representation: Molecules are converted into machine-readable formats, known as molecular descriptors or fingerprints. These can range from simple structural features to complex quantum-chemically derived parameters. arxiv.org
Model Training: An ML algorithm, such as a graph neural network or a random forest model, is trained on the curated dataset to learn the relationship between the molecular features of reactants and the resulting reaction outcomes (e.g., yield, selectivity, or reaction rate). nih.govbath.ac.uk
For this compound, an ML model could predict:
Site Selectivity: In reactions where multiple sites could react (e.g., addition to the alkyne vs. substitution at the carbonate), a trained model could predict the most likely reactive site under specific conditions.
Reaction Feasibility: By inputting the compound and potential reactants into a predictive model, researchers could screen for high-yielding reactions, thus prioritizing experimental efforts. mit.educmu.edu
General Chemical Stability: ML models can be trained to predict general reactivity indices, offering a quantitative measure of the molecule's electrophilicity and nucleophilicity. rsc.org This helps in understanding its compatibility with other chemical components in a system. rsc.orgnih.gov
The accuracy of these predictions is highly dependent on the quality and diversity of the training data. researchgate.net As more chemical reaction data becomes available, the predictive power of these models is expected to increase significantly, accelerating the discovery and optimization of chemical processes.
Table 2: Representative Machine Learning Models and Their Application in Reactivity Prediction This table is an illustrative example of how different ML models could be applied to predict the reactivity of the target compound.
| Machine Learning Model | Molecular Descriptors | Predicted Property | Typical Performance Metric |
|---|---|---|---|
| Random Forest | Molecular Fingerprints (e.g., ECFP4) | Reaction Yield Classification (High/Low) | Accuracy / F1 Score |
| Graph Neural Network (GNN) | Molecular Graph Structure | Site of Electrophilic Attack | Top-1 Accuracy |
| Gradient Boosting (e.g., XGBoost) | Quantum Chemical Descriptors (e.g., HOMO/LUMO energies) | Reaction Barrier Energy (Regression) | Root Mean Square Error (RMSE) |
Future Research Directions and Perspectives for 1 Ethynylcyclohexyl Methyl Carbonate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Future research will likely focus on developing novel catalytic systems to unlock the full synthetic potential of 1-ethynylcyclohexyl methyl carbonate. The ethynyl (B1212043) group is a versatile handle for a multitude of transformations, and tailored catalysts can enhance both reactivity and selectivity. mdpi.com
Key areas for development include:
Recyclable Catalysts: To align with the principles of green chemistry, the development of recyclable catalytic systems is crucial. mdpi.comnih.gov This could involve heterogenizing homogeneous catalysts on solid supports such as silica (B1680970), graphitic carbon, or metal-organic frameworks (MOFs). mdpi.comnih.gov Such systems would combine the high selectivity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts. mdpi.com
Nanoparticle-Based Catalysts: Polysiloxane-encapsulated metal nanoparticles or nanocatalysts supported on materials like silica or graphitic carbon could offer enhanced activity and selectivity in functionalization reactions of the alkyne group. mdpi.comnih.gov
Gold-Catalyzed Reactions: Homogeneous gold catalysis is known for its excellent π-acidity, enabling the activation of alkynes towards various nucleophiles. nih.gov Future work could explore gold-catalyzed multi-component reactions involving this compound to construct highly functionalized and complex molecular architectures. nih.gov
Catalyst-Controlled Regioselectivity: For unsymmetrical alkynes, controlling the regioselectivity of additions is a significant challenge. acs.org The development of catalysts that can selectively direct incoming reagents to a specific carbon of the alkyne in this compound will be a key area of investigation. acs.org
| Catalyst Type | Potential Advantage for this compound | Research Focus |
| Recyclable Catalysts | Sustainability, cost-effectiveness | Heterogenization on solid supports |
| Nanoparticle-Based Catalysts | High activity and selectivity | Encapsulation and support on various materials |
| Gold Catalysts | Mild reaction conditions, unique reactivity | Multi-component reactions, complex molecule synthesis |
| Regioselective Catalysts | Control over product isomerism | Ligand design, mechanistic studies |
Exploration of Green Chemistry Principles in Synthesis and Application
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. yale.eduacs.org Research on this compound should proactively incorporate these principles from its synthesis to its applications.
Future avenues in this area include:
Greener Solvents: The use of organic carbonates, such as dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC), as green reaction media is a promising area. rsc.orgacs.orgacs.org These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. rsc.orgwikipedia.org Investigating the synthesis and reactions of this compound in such solvents would be a significant step towards more sustainable processes. rsc.orgacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. acs.org Catalytic reactions, by their nature, are often more atom-economical than stoichiometric ones. acs.org
Renewable Feedstocks: While the immediate precursors to this compound may be petrochemically derived, future research could explore pathways from bio-based feedstocks. For instance, cyclohexanone (B45756), a precursor to the cyclohexyl ring, can potentially be synthesized from renewable sources.
CO2 as a Feedstock: The carbonate moiety itself presents an opportunity for green synthesis. The reaction of propargylic alcohols with carbon dioxide is a green route to cyclic carbonates. mdpi.comresearchgate.net Exploring the direct synthesis of this compound or related structures using CO2 as a C1 source would be a highly valuable research direction. mdpi.comresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, and the potential for automation. acs.orgrsc.org The integration of this compound chemistry with these platforms could accelerate discovery and optimization.
Future research directions include:
Automated Reaction Screening: High-throughput screening in flow reactors can rapidly identify optimal reaction conditions (catalyst, solvent, temperature, and pressure) for the transformation of this compound. beilstein-journals.orgnih.gov This can be coupled with automated analysis techniques for real-time monitoring. nih.gov
Synthesis of Compound Libraries: Automated flow synthesis platforms can be employed to generate libraries of derivatives of this compound by reacting it with a diverse range of partners. This would be particularly valuable for drug discovery and materials science applications.
Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, avoiding the need for isolation and purification of intermediates. nih.gov This could be applied to multi-step sequences starting from this compound to produce complex target molecules more efficiently. nih.gov
Expansion of Synthetic Utility Towards New Classes of Organic Compounds
The unique combination of functional groups in this compound opens the door to the synthesis of a wide array of organic compounds. Future research should aim to expand its synthetic utility beyond currently known reactions.
Potential areas of exploration include:
Propargyl Carbonate Chemistry: Propargyl carbonates are valuable precursors in organic synthesis. mdpi.comrsc.orgresearchgate.net Research could focus on leveraging the carbonate group as a leaving group in transition metal-catalyzed reactions to generate allenes, homopropargylic alcohols, and other valuable structures. mdpi.comrsc.org
Alkyne Metathesis: Recent advances in alkyne metathesis catalysts could be applied to this compound for the synthesis of macrocycles and polymers. acs.orgbeilstein-journals.orgacs.org Ring-closing alkyne metathesis (RCAM) of diynes derived from this compound could lead to novel macrocyclic structures. acs.org
Click Chemistry: The terminal alkyne functionality makes this compound an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling its conjugation to a wide range of molecules, including polymers, biomolecules, and surfaces.
Synthesis of Heterocycles: The alkyne and carbonate groups can be strategically employed in cyclization reactions to construct various heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. frontiersin.org
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. Advanced spectroscopic and structural characterization techniques will play a pivotal role in elucidating the intricate details of reactions involving this compound.
Future research should employ:
High-Resolution Mass Spectrometry (HR-MS): HR-MS can be used to detect and characterize transient intermediates in complex reaction mixtures, providing valuable clues about the reaction pathway. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations can provide theoretical insights into reaction mechanisms, predict the structures of intermediates and transition states, and help rationalize experimental observations. umn.edu This can guide the design of new experiments and catalysts. umn.edu
X-ray Crystallography: When stable intermediates or catalyst resting states can be isolated, single-crystal X-ray diffraction provides definitive structural information that is invaluable for understanding bonding and reactivity.
| Technique | Information Gained | Impact on Research |
| Operando Spectroscopy | Real-time monitoring of catalyst and intermediates | Mechanistic understanding, catalyst optimization |
| High-Resolution Mass Spectrometry | Detection of transient species | Elucidation of reaction pathways |
| Computational Chemistry | Theoretical models of reaction mechanisms | Predictive power, rational catalyst design |
| X-ray Crystallography | Precise 3D structure of stable species | Definitive structural confirmation |
Q & A
Q. What are the key spectroscopic characteristics used to confirm the structure of 1-Ethynylcyclohexyl methyl carbonate?
To confirm the structure, researchers should analyze and NMR spectra. For example, the NMR spectrum (CDCl, 400 MHz) of structurally similar cyclic carbonates shows peaks at δ = 4.48–4.38 (m, 1H, cyclohexyl proton), 3.80 (s, 3H, methyl carbonate), and 1.43–1.20 ppm (m, 4H, cyclohexyl ring protons). The NMR spectrum (100.6 MHz) reveals signals for the carbonyl carbon (δ = 155.8 ppm) and the methyl carbonate group (δ = 54.9 ppm). High-resolution mass spectrometry (HRMS) with an [M+Na] ion at m/z 197.0785 further validates the molecular formula .
Q. What experimental protocols are recommended for synthesizing this compound?
A scalable method involves organocatalytic continuous flow conditions. For instance, cyclic carbonates can be synthesized via transesterification or cycloaddition reactions under controlled flow rates and temperatures. Column chromatography (silica gel, ethyl acetate/petroleum spirit gradient) is typically used for purification. Reaction progress should be monitored via TLC and NMR spectroscopy to ensure high purity (>95%) .
Q. How should researchers characterize the purity of this compound?
Purity is assessed using chromatographic (GC/HPLC) and spectroscopic methods. NMR integration ratios and absence of extraneous peaks confirm chemical homogeneity. For example, the NMR spectrum of the purified compound should exhibit sharp, well-resolved signals with no residual solvent or byproduct peaks. HRMS data matching the calculated molecular weight (154.17 g/mol) is critical .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under different catalytic conditions?
Yield variations often arise from differences in catalyst selectivity or reaction kinetics. Researchers should:
- Perform kinetic studies to identify rate-limiting steps (e.g., using in situ FTIR or NMR).
- Compare turnover frequencies (TOF) and activation energies for alternative catalysts (e.g., CeO-based vs. Zr-based systems).
- Optimize solvent polarity and temperature to stabilize intermediates, as demonstrated in dimethyl carbonate synthesis studies .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
The carbonate ester’s stability is influenced by steric hindrance from the ethynylcyclohexyl group and electronic effects. Hydrolysis studies under varying pH conditions can elucidate degradation pathways. For example, basic conditions may promote nucleophilic attack at the carbonyl carbon, while acidic conditions could protonate the alkoxy group, accelerating cleavage. Computational modeling (DFT) of transition states provides additional mechanistic clarity .
Q. How do metabolic studies inform the biological interactions of this compound?
In vitro microsomal assays reveal metabolic pathways such as hydroxylation or epoxidation. For structurally related carbamates, cytochrome P450 enzymes mediate oxidation to diols (e.g., 1-ethynylcyclohexane-trans-1,2-diol), detectable via LC-MS. Co-administration with mono-oxygenase inhibitors (e.g., SKF-525A) can identify key metabolic enzymes .
Q. What strategies resolve contradictions in thermodynamic data for carbonate ester formation?
Discrepancies in enthalpy/entropy values may arise from competing reaction pathways (e.g., direct cycloaddition vs. stepwise mechanisms). Calorimetric (DSC) and equilibrium constant measurements under isothermal conditions are recommended. Comparative studies with methyl phenyl carbonate, where transesterification kinetics are well-documented, provide a reference framework .
Q. How can computational methods enhance the design of catalytic systems for this compound’s synthesis?
Density functional theory (DFT) calculations predict adsorption energies of intermediates on catalyst surfaces (e.g., CeO or ZrO). Molecular dynamics simulations model solvent effects on transition states. These approaches guide the selection of co-catalysts (e.g., pentaalkylguanidines) to lower activation barriers .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to vary catalyst loading, temperature, and solvent ratios.
- Data Validation : Cross-reference NMR assignments with databases (e.g., CAS Common Chemistry) to avoid misidentification .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for experimental reproducibility (e.g., Beilstein Journal protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
